Home > Products > Screening Compounds P112021 > 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide - 956756-79-9

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

Catalog Number: EVT-2998694
CAS Number: 956756-79-9
Molecular Formula: C28H23N3O
Molecular Weight: 417.512
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound was synthesized via a three-component reaction and characterized using various spectroscopic techniques. [] There is no biological activity reported for this compound.

2. (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide []

  • Compound Description: This compound's crystal structure was analyzed, and its molecular properties were investigated using DFT studies. [] The research also explored its intermolecular interactions and potential applications through molecular docking studies.

3. 1-((3s,4r)-4-(3-fluorophényl)-1-(2-méthoxyéthyl)pyrrolidin-3-yl)-3-(4-méthyl-3-(2-méthylpyrimidin-5-yl)-1-phényl-1h-pyrazol-5-yl)urée []

  • Compound Description: This compound acts as a TrkA kinase inhibitor and displays potential therapeutic applications in treating pain, cancer, inflammation, and neurodegenerative diseases. []

4. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

  • Compound Description: This entry describes two isostructural compounds where the thiophene unit exhibits disorder over two sets of atomic sites. [] These compounds are characterized by their C—H⋯N and C—H⋯O hydrogen bond interactions, contributing to their sheet-like supramolecular assembly.

5. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline []

  • Compound Description: This compound is a secondary amine synthesized through a direct reductive amination reaction. [] It is characterized by the presence of a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl moiety.

6. (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide and its MoO2(II) complex []

  • Compound Description: This Schiff base ligand and its molybdenum complex were synthesized and characterized. [] Theoretical studies (DFT) were conducted to analyze the electronic structure and properties of the complex. Additionally, the research assessed the compounds' potential biological activities using in silico methods.

7. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for antimicrobial and anticancer activities. [] Certain derivatives showed promising activity against specific microbial strains and cancer cell lines, making them potential candidates for further drug development.

8. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation between the pyrazole and oxadiazole rings. [] The dihedral angles between different ring planes are reported, providing insights into the molecular geometry of this compound.

9. 3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] (III) and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] Coumarins (V) []

  • Compound Description: These compounds, encompassing two series of coumarin derivatives, were synthesized and screened for their antibacterial and antifungal properties. [] The study aimed to explore the potential of these compounds as antimicrobial agents.

10. 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-One Derivatives []

  • Compound Description: A series of pyrazole derivatives was synthesized using 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one as a starting material. [] These derivatives were tested for antiproliferative activity against colon and breast cancer cell lines, revealing promising results.

11. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound exhibits a thienyl-ring flip disorder in its crystal structure. [] The dihedral angles between different ring planes provide information about its molecular conformation. Intramolecular interactions, such as C—H⋯O hydrogen bonds, contribute to the compound's structural stability.

12. N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide []

  • Compound Description: This novel benzimidazole derivative was synthesized and characterized using various spectroscopic techniques. [] Its structure was confirmed through spectral data analysis.

13. (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This nearly planar molecule exhibits intramolecular hydrogen bonds (O—H⋯O and C—H⋯O) contributing to its structural stability. [] Weak aromatic π–π stacking interactions between benzene and pyrazole rings are also observed in its crystal structure.

14. [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones []

  • Compound Description: This series of N-phenylpyrazolyl aryl methanone derivatives, containing arylthio/sulfinyl/sulfonyl groups, was synthesized and characterized. [] Biological activity studies revealed favorable herbicidal and insecticidal activities for some of these compounds.

15. Co(II) Chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one []

  • Compound Description: This cobalt(II) chelate was synthesized and investigated for its toxicological and biochemical effects in rats. [] Studies assessed its acute toxicity, impact on hematological parameters, and effects on liver and kidney function.

16. 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate []

  • Compound Description: The crystal structure of this compound, crystallized as a dimethylformamide monosolvate, has been determined and reported. []

17. 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones []

  • Compound Description: This entry describes two series of functionalized chalcones synthesized from a common family of precursors. [] The study delves into the variations in their supramolecular assembly driven by different types of hydrogen bonds.

18. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This novel polyheterocyclic compound was synthesized through a multi-step reaction sequence under microwave irradiation. [] Its structure was confirmed through various spectroscopic methods, including NMR and HRMS.

19. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

  • Compound Description: The crystal structure of this complex molecule, composed of multiple interconnected ring systems, has been determined and analyzed. [] The dihedral angles between the planes of adjacent rings provide insights into its molecular conformation. Intermolecular C—H⋯Cl interactions contribute to the formation of chains in its crystal packing.

20. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound was synthesized and characterized, and its potential inhibitory action against human prostaglandin reductase (PTGR2) was investigated through molecular docking studies. []

21. Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN1}copper(II) []

  • Compound Description: The crystal structure of this copper(II) complex, determined from X-ray powder diffraction data, reveals a slightly distorted square-planar coordination around the copper ion. [] The complex features a tridentate ligand derived from 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one.

22. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and its structure confirmed by various methods, including NMR, HRMS, and X-ray diffraction. [] It was evaluated as a potential inhibitor for specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2).

23. (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine []

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit. [] Intermolecular hydrogen bonds (O—H⋯N) link these molecules into tetramers, which further interact through C—H⋯π interactions.

24. (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

25. Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane []

  • Compound Description: This compound forms sheets in its crystal structure through a network of N—H⋯N and N—H⋯O hydrogen bonds. [] Intramolecular hydrogen bonding also contributes to its structural stability.

26. 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound displays keto–enol tautomerization in its solid-state structure, stabilized by intramolecular hydrogen bonding. [] Intermolecular hydrogen bonds also play a crucial role in its crystal packing.

27. (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

28. 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

29. (E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one []

  • Compound Description: The crystal structure of this compound reveals a trans configuration about the C=C bond. [] Intermolecular interactions, including C—H⋯O hydrogen bonds and π–π interactions, contribute to its crystal packing.

30. 3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide []

  • Compound Description: This entry focuses on a novel crystalline form of this compound, including its production and formulation for plant protection. []

31. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole []

  • Compound Description: This heterocycle was synthesized and its structure confirmed through X-ray diffraction and spectral analysis. []

32. Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Derivatives []

  • Compound Description: This entry focuses on the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives, using sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate as a key starting material. []

33. (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

  • Compound Description: The crystal structure of this compound has been determined and reported. []

34. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the dihydropyrimidinone ring. [] Intramolecular C—H⋯O contacts and intermolecular N—H⋯O and N—H⋯N hydrogen bonds influence its molecular conformation and crystal packing.

35. rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one []

  • Compound Description: The title compound crystallizes in the space group P1 with Z' = 2. []

36. 1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines []

  • Compound Description: This series of novel pyrazolyl-pyrazolines was synthesized and evaluated for anti-inflammatory and analgesic activity. [] The research aimed to explore the potential therapeutic applications of these compounds.

37. (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one []

  • Compound Description: The crystal structure of the title compound shows a planar benzofuran ring system and the presence of weak intermolecular hydrogen bonds (N—H⋯N, N—H⋯O, and C—H⋯O). []

38. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: The crystal structure of this compound provides details about its molecular conformation and intermolecular interactions. [] Hydrogen bonds (N—H⋯N and C—H⋯O) and C—H⋯π interactions contribute to its crystal packing.

39. (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide []

  • Compound Description: The title compound exists in a trans conformation with respect to the N=C bond and forms zigzag layers in the crystal structure due to intermolecular N—H⋯N and N—H⋯S hydrogen bonds. []

40. N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea []

  • Compound Description: The crystal structure of this compound reveals the dihedral angles between its aromatic rings and highlights the intra- and intermolecular hydrogen bonds that govern its conformation and crystal packing. [] The molecule forms a one-dimensional polymeric structure due to N—H⋯O hydrogen bonding.

41. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

  • Compound Description: This compound is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) with high affinity and selectivity over wild-type EGFR, making it a potential candidate for treating EGFR mutant-driven non-small-cell lung cancer. []
Overview

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. Understanding its structure, synthesis, and applications is crucial for researchers in drug development and related fields.

Source

This compound is referenced in various patent documents and chemical databases, highlighting its relevance in pharmaceutical research. One notable source includes a patent that discusses the synthesis and utility of pyrazole derivatives as inhibitors of protein kinase activity, which may have implications in treating diseases such as cancer and inflammatory conditions .

Classification

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide can be classified as:

  • Chemical Class: Pyrazole derivatives
  • Functional Groups: Amide group, aromatic rings
  • Potential Applications: Anticancer agents, anti-inflammatory drugs
Synthesis Analysis

Methods

The synthesis of 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction between phenylhydrazine and an appropriate carbonyl compound to form the pyrazole core.
  2. Naphthyl Substitution: Introduction of the naphthyl group at the designated position on the pyrazole ring is achieved through electrophilic substitution reactions.
  3. Amidation Reaction: The final step involves coupling the resulting pyrazole derivative with a carboxylic acid derivative to form the amide bond.

Technical Details

The synthesis may utilize various reagents such as coupling agents (e.g., carbodiimides) and solvents (e.g., acetonitrile) under controlled temperature conditions (e.g., 80°C) to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide features:

  • A central pyrazole ring substituted with a naphthyl group and a phenyl group.
  • An amide functional group connecting the pyrazole to a methyl-substituted benzenecarboxylic acid.

Data

Key structural data include:

  • Molecular Formula: C22_{22}H22_{22}N4_{4}O
  • Molecular Weight: Approximately 358.44 g/mol
  • InChI Key: A unique identifier for chemical substances.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and pyrazoles, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.

Technical Details

Reactions are often performed under controlled conditions to minimize side reactions and maximize yields. For instance, using specific solvents can influence reaction rates and product distributions .

Mechanism of Action

Process

The mechanism of action for 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide primarily involves inhibition of specific protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell growth, proliferation, and survival.

Data

Studies indicate that compounds with similar structures exhibit significant inhibitory activity against various kinases involved in tumor progression . Detailed kinetic studies are required to elucidate the exact binding interactions and inhibition constants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reacts with strong acids or bases; may undergo hydrolysis under extreme pH conditions.

Relevant data regarding melting points, boiling points, or specific reactivity profiles are often determined experimentally .

Applications

Scientific Uses

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new anticancer drugs targeting protein kinases.
  • Biochemical Research: In studies related to enzyme inhibition and cellular signaling pathways.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .

Properties

CAS Number

956756-79-9

Product Name

4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide

IUPAC Name

4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide

Molecular Formula

C28H23N3O

Molecular Weight

417.512

InChI

InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32)

InChI Key

XAWWUTYRMAJPDO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.